molecular formula C7H11ClN2 B2831680 3-Ethylpyridin-2-amine hydrochloride CAS No. 2007910-36-1

3-Ethylpyridin-2-amine hydrochloride

Cat. No. B2831680
CAS RN: 2007910-36-1
M. Wt: 158.63
InChI Key: SHLJHFCGMAWMAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H11ClN2. It has a molecular weight of 158.63 . The compound is typically a yellow to brown solid .


Molecular Structure Analysis

The InChI code for 3-Ethylpyridin-2-amine hydrochloride is 1S/C7H10N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H . This code provides a unique identifier for the compound and can be used to generate its structural formula.


Physical And Chemical Properties Analysis

3-Ethylpyridin-2-amine hydrochloride is a yellow to brown solid .

Scientific Research Applications

Catalyst for Ethylene Oligomerization

3-Ethylpyridin-2-amine derivatives have been explored in the synthesis of dipyridylamine ligands, which show significant application in the coordination chemistry of Group 10 metals. Specifically, nickel complexes of such ligands have demonstrated high activity as catalysts in ethylene oligomerization when activated with Et3Al2Cl3, indicating a potential application of 3-Ethylpyridin-2-amine hydrochloride derivatives in industrial polymer production processes (Schareina et al., 2001).

Polyelectrolyte Homopolymers and Diblock Copolymers

Research on tertiary amine methacrylates, including derivatives of 3-Ethylpyridin-2-amine hydrochloride, has led to the development of near-monodisperse homopolymers and diblock copolymers. These materials exhibit unique solubility and temperature-responsive behaviors in aqueous media, suggesting their utility in designing responsive materials for various applications, including drug delivery and environmental sensing (Bütün et al., 2001).

Electrosynthesis of Amines

A study on the electrochemical behavior of 1-ethyl-4-nitro-3-cyanopyrazole, a compound related to 3-Ethylpyridin-2-amine hydrochloride, has shown that it can undergo electroreduction to form 1-ethyl-4-amino-3-cyanopyrazole or 1-ethyl-4-amino-3-cyano-5-chloropyrazole under specific conditions. This finding highlights the potential of 3-Ethylpyridin-2-amine hydrochloride derivatives in electrosynthetic applications for the preparation of amines and related compounds (Mikhal’chenko et al., 2007).

Magneto-structural Studies

N-ethylpyridinium derivatives, closely related to 3-Ethylpyridin-2-amine hydrochloride, have been studied for their magneto-structural properties when combined with tetrabromocuprate(II) complexes. These studies contribute to the understanding of low-dimensional magnetic systems and the thermal decomposition pathways of such complexes, providing insights into materials science and inorganic chemistry research (Luque et al., 2002).

Copper-Catalyzed Amination

The copper-catalyzed amination of aryl halides, employing derivatives of 3-Ethylpyridin-2-amine hydrochloride, represents a significant advancement in organic synthesis. This method features low catalyst loading, mild reaction conditions, and high yields, illustrating the utility of 3-Ethylpyridin-2-amine hydrochloride derivatives in facilitating efficient bond formation for the synthesis of complex organic molecules (Lang et al., 2001).

properties

IUPAC Name

3-ethylpyridin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-6-4-3-5-9-7(6)8;/h3-5H,2H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLJHFCGMAWMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylpyridin-2-amine hydrochloride

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